

Physicochemical Properties of Iothalamic Acid I-125: An In-depth Technical Guide

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Compound of Interest

Compound Name: Iothalamic Acid I-125

Cat. No.: B15181112

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Introduction

Iothalamic Acid I-125 is a radiolabeled derivative of iothalamic acid, an iodinated contrast agent.[1] This whitepaper provides a comprehensive overview of the core physicochemical properties of **Iothalamic Acid I-125**, crucial for its application in research and clinical settings, particularly in the evaluation of renal function.[2] The document details its chemical structure, molecular characteristics, and solubility, and provides insights into the experimental methodologies for their determination.

Core Physicochemical Properties

The fundamental physicochemical characteristics of **Iothalamic Acid I-125** are summarized in the table below. These properties are critical for understanding its behavior in biological systems and for the development of drug formulations.

Property	Value	Source
Chemical Structure	3-acetamido-2,4,6-tri(125I)iodo-5-(methylcarbamoyl)benzoic acid	PubChem
Molecular Formula	C11H9I3N2O4	PubChem
Molecular Weight	607.91 g/mol	PubChem
pKa (acidic)	~2.13 (Predicted for structurally similar loxitalamic acid)	DrugBank[3]
LogP (XLogP3)	1.9	PubChem
Solubility	- Water: Soluble[4] - DMSO: Soluble[5] - 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline: ≥ 2.08 mg/mL[2] - 10% DMSO, 90% (20% SBE-β-CD in Saline): ≥ 2.08 mg/mL[2] - 10% DMSO, 90% Corn Oil: ≥ 2.08 mg/mL[2]	[2][4][5]

Experimental Protocols

The determination of the physicochemical properties of radiolabeled compounds like **lothalamic Acid I-125** requires specialized methodologies that account for their radioactive nature. Below are detailed experimental protocols that can be adapted for this purpose.

Determination of pKa by ¹H NMR Spectroscopy

The acid dissociation constant (pKa) can be determined using ¹H NMR spectroscopy by monitoring the chemical shifts of protons sensitive to the ionization state of the carboxylic acid group as a function of pH.[6]

- **Sample Preparation:** A solution of **lothalamic Acid I-125** is prepared in D2O.

- pH Titration: The pH of the solution is adjusted incrementally using small aliquots of dilute NaOD and DCl. The pH is measured at each step.
- NMR Spectra Acquisition: A ^1H NMR spectrum is acquired at each pH value.
- Data Analysis: The chemical shifts of the aromatic protons or the methyl protons of the acetamido or methylcarbamoyl groups are plotted against the measured pH. The inflection point of the resulting sigmoidal curve corresponds to the pKa value.[6]

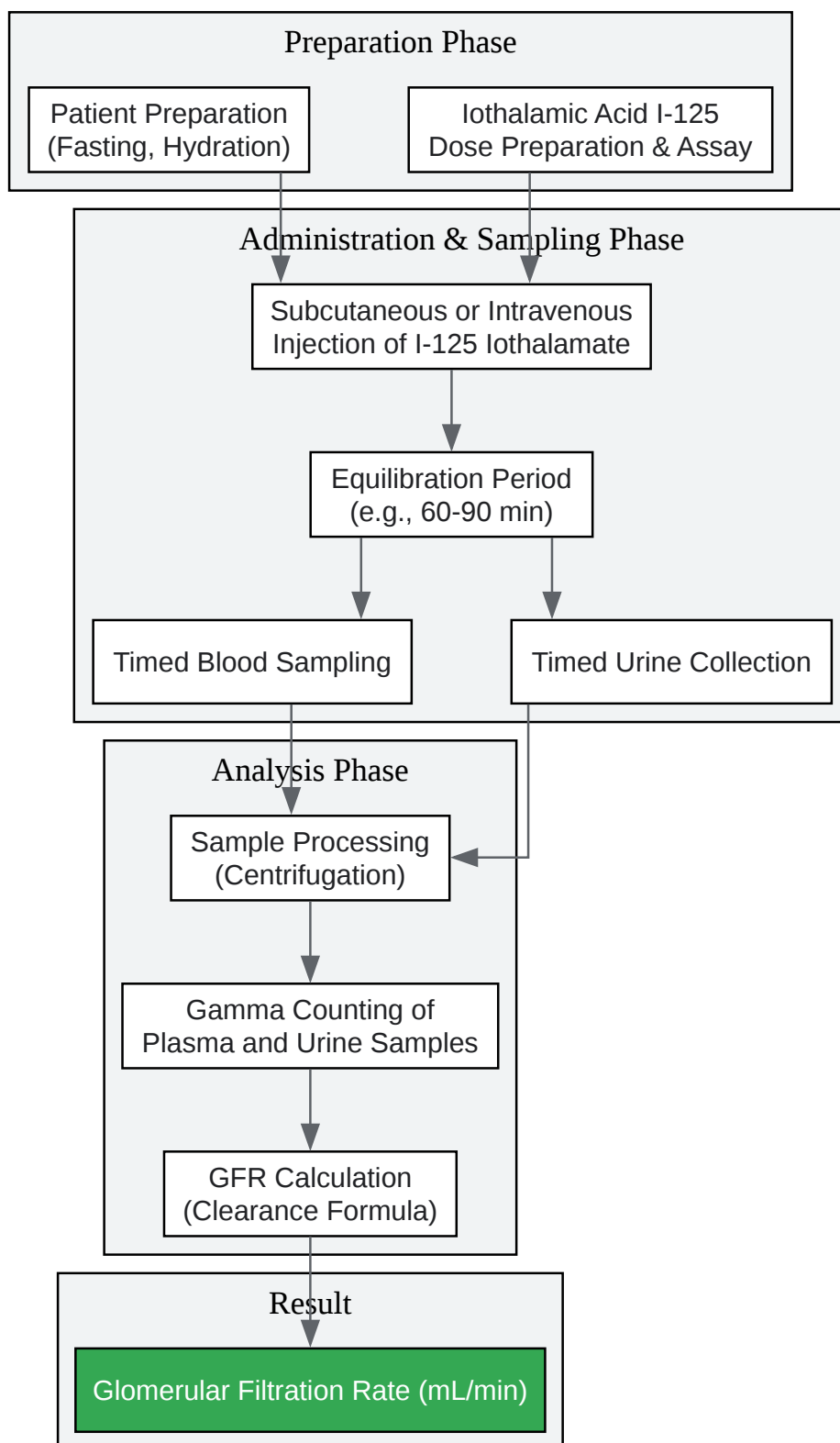
Determination of Aqueous Solubility by the Shake-Flask Method

The shake-flask method is a standard technique for determining the equilibrium solubility of a compound.[7]

- Sample Preparation: An excess amount of **lothalamic Acid I-125** is added to a known volume of purified water in a sealed container.
- Equilibration: The container is agitated in a constant temperature water bath (e.g., 25 °C or 37 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
- Phase Separation: The suspension is centrifuged or filtered to separate the undissolved solid from the saturated solution.
- Quantification: The concentration of **lothalamic Acid I-125** in the clear supernatant is determined using a suitable analytical method, such as gamma counting, to measure the radioactivity.
- Replicate Analysis: The experiment is performed in triplicate to ensure the reliability of the results.

Visualization of Experimental Workflow

The primary application of **lothalamic Acid I-125** is in the measurement of the Glomerular Filtration Rate (GFR), a key indicator of kidney function.[8] The following diagram illustrates the experimental workflow for a typical GFR measurement study.



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Caption: Workflow for Glomerular Filtration Rate (GFR) measurement using **Iothalamic Acid I-125**.

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